diethyl 4-oxo-1,4-dihydro-3,8-quinolinedicarboxylate
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Overview
Description
Diethyl 4-oxo-1,4-dihydro-3,8-quinolinedicarboxylate is a chemical compound with the linear formula C15H15NO5 . It has a molecular weight of 289.29 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
A method has been developed for the preparation of 2-alkyl-6-aryl-, 2-aryl-6-aryl and 2,6-diaryl-5-aryl/hetaryl-substituted derivatives of 4-oxo-1,4-dihydropyridine-3-carboxylic acid via Mo(CO)6-mediated rearrangement of methyl 2-(isoxazol-5-yl)-3-oxopropanoates . This method provides easy access to 2,4,6-triaryl-substituted and 1,2,5,6-tetrasubstituted nicotinates due to the high reactivity of the 4-oxo-1,4-dihydropyridine-3-carboxylates synthesized .Molecular Structure Analysis
The molecular structure of diethyl 4-oxo-1,4-dihydro-3,8-quinolinedicarboxylate is represented by the linear formula C15H15NO5 . Unfortunately, no further details about the molecular structure were found in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of diethyl 4-oxo-1,4-dihydro-3,8-quinolinedicarboxylate are not available in the search results. The buyer assumes responsibility to confirm product identity and/or purity .Scientific Research Applications
Synthesis and Chemical Properties
Chemical Synthesis and Derivatives
The reaction of 2,4(1H,3H)-quinolinediones with diethyl acetylenedicarboxylate has been explored for synthesizing ethyl 5,6-dihydro-2,5-dioxo-6,9-disubstituted-2H-pyrano[3,2-c]quinoline-4-carboxylates and dialkyl 2(4-oxo-1,4-dihydroquinolin-3-yl)fumarates. These reactions produce good yields and contribute to the development of novel quinoline derivatives with potential applications in pharmaceuticals and materials science (El-Sheref et al., 2017).
Transition-Metal-Free Synthesis
A practical and efficient strategy has been developed for preparing 4-quinolone derivatives using commercially available diethyl acetylenedicarboxylate and aromatic amines. This environmentally friendly and transition-metal-free protocol highlights the versatility and potential for sustainable chemistry applications (Huang et al., 2015).
Biological Activities
Antioxidant and Anticholinesterase Activities
The synthesis of ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylates has led to the discovery of quinolone-triazole hybrids with significant antioxidant capacity and acetylcholinesterase inhibition. These compounds show promise for treating neurological disorders such as Alzheimer's disease, demonstrating the potential therapeutic applications of quinoline derivatives (Mermer et al., 2018).
Photovoltaic Applications
Research into the photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives for organic–inorganic photodiode fabrication reveals the potential of quinoline derivatives in the development of new materials for solar energy conversion and electronic devices (Zeyada et al., 2016).
Safety and Hazards
properties
IUPAC Name |
diethyl 4-oxo-1H-quinoline-3,8-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5/c1-3-20-14(18)10-7-5-6-9-12(10)16-8-11(13(9)17)15(19)21-4-2/h5-8H,3-4H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APFSWCWNNDCXNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC2=C1NC=C(C2=O)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 4-oxo-1,4-dihydro-3,8-quinolinedicarboxylate |
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